REACTION_SMILES
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[Al+3:16].[CH3:1][O:2][c:3]1[c:4]2[c:8]([cH:9][cH:10][c:11]1[O:12][CH3:13])[C:7](=[O:14])[CH2:6][CH2:5]2.[Cl-:15].[Cl-:17].[Cl-:18].[Cl:19][CH2:20][CH2:21][Cl:22]>>[OH:2][c:3]1[c:4]2[c:8]([cH:9][cH:10][c:11]1[O:12][CH3:13])[C:7](=[O:14])[CH2:6][CH2:5]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2c(c1OC)CCC2=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCCCl
|
Name
|
|
Type
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product
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Smiles
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COc1ccc2c(c1O)CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |